4-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide
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Overview
Description
4-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a 4-chlorophenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild reaction conditions and high functional group tolerance .
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Step 1: Synthesis of 4-Chlorophenylboronic Acid
Reagents: 4-Chlorophenyl bromide, magnesium, and boronic acid.
Conditions: The reaction is carried out in anhydrous ether under reflux conditions.
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Step 2: Suzuki–Miyaura Coupling Reaction
Reagents: 4-Chlorophenylboronic acid, 4-methylphenyl bromide, and 2-quinolinyl sulfide.
Catalyst: Palladium(II) acetate.
Conditions: The reaction is performed in the presence of a base such as potassium carbonate in a solvent like toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Biology: Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar activities.
Medicine: The compound can be investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is not well-documented. quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to specific molecular targets and modulating their activity. Further studies are needed to elucidate the exact mechanism of action and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl sulfide
- 4-Chlorophenyl 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazol-4-yl sulfide
- 4-Chlorophenyl 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl sulfide
Uniqueness
4-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological and chemical properties. The presence of both 4-chlorophenyl and 4-methylphenyl groups can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3-(4-methylphenyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNS/c1-15-6-8-16(9-7-15)20-14-17-4-2-3-5-21(17)24-22(20)25-19-12-10-18(23)11-13-19/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMSXJHXXMVJNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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